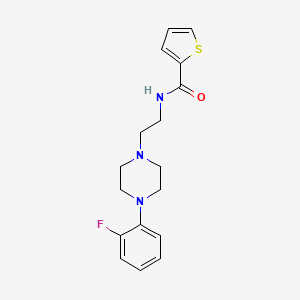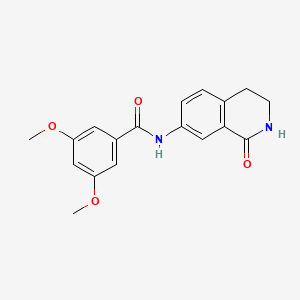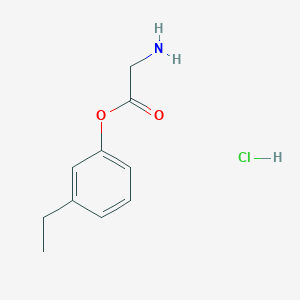
2-氨基乙酸3-乙基苯酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylphenyl 2-aminoacetate hydrochloride: is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol. It is primarily used in scientific research and has shown potential in various fields such as neuropharmacology, agrochemistry, biofuels, peptide synthesis, and chemical sensing.
科学研究应用
Neuropharmacology: 3-Ethylphenyl 2-aminoacetate hydrochloride is investigated for its potential to modulate neurotransmitter receptors, particularly the GABA_A receptors, which play a crucial role in the central nervous system. It is used in receptor binding assays and electrophysiological studies.
Agrochemistry: The compound is explored for the synthesis of herbicides and pesticides due to its reactive functional groups. It is incorporated into various formulations and tested for its efficacy in controlling pests and weeds.
Biofuels: Research is being conducted on its potential as a biofuel additive to improve the efficiency and reduce the emissions of biofuel combustion.
Peptide Synthesis: 3-Ethylphenyl 2-aminoacetate hydrochloride serves as a precursor in the synthesis of peptides and proteins, which are fundamental in various biological processes.
Chemical Sensing: The compound is utilized in the development of chemical sensors due to its ability to react with specific analytes, causing a detectable change.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylphenyl 2-aminoacetate hydrochloride typically involves the esterification of 3-ethylphenol with glycine, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of an acid catalyst and a dehydrating agent to drive the esterification reaction to completion.
Industrial Production Methods: This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
作用机制
The mechanism of action of 3-Ethylphenyl 2-aminoacetate hydrochloride involves its interaction with neurotransmitter receptors, particularly the GABA_A receptors. It acts as a positive allosteric modulator, enhancing the receptor’s response to the neurotransmitter GABA. This modulation can lead to increased inhibitory effects in the central nervous system, which may have therapeutic applications for neurological disorders.
相似化合物的比较
- 3-Methylphenyl 2-aminoacetate hydrochloride
- 4-Ethylphenyl 2-aminoacetate hydrochloride
- 3-Ethylphenyl 2-aminoacetate
Comparison: 3-Ethylphenyl 2-aminoacetate hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and efficacy in various applications.
属性
IUPAC Name |
(3-ethylphenyl) 2-aminoacetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-8-4-3-5-9(6-8)13-10(12)7-11;/h3-6H,2,7,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGSEFVWBSOBNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile](/img/structure/B2423152.png)
![2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2423154.png)
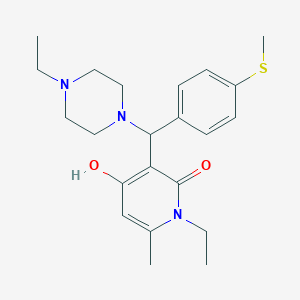
![N-benzyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2423156.png)
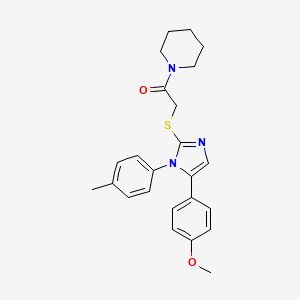
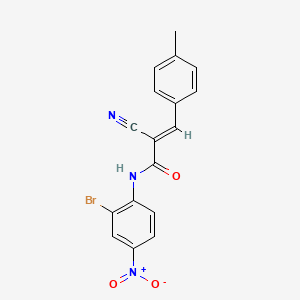

![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2423162.png)
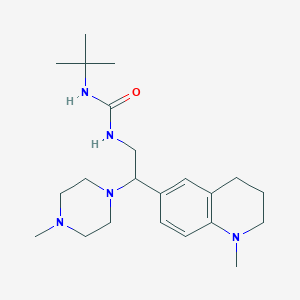
![3-(benzenesulfonyl)-6-fluoro-N-[(4-fluorophenyl)methyl]quinolin-4-amine](/img/structure/B2423165.png)
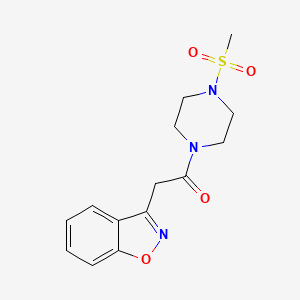
![2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2423170.png)
